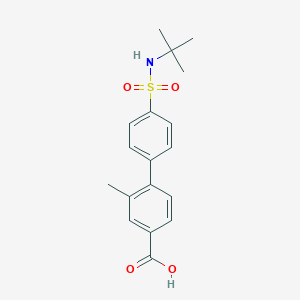
4-(4-t-Butylsulfamoylphenyl)-3-methylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-t-Butylsulfamoylphenyl)-3-methylbenzoic acid (4-TBSMB) is an important organic compound used in many scientific research applications. It is a derivative of benzoic acid and is a common component of many pharmaceutical and industrial products. 4-TBSMB is a white, crystalline solid with a melting point of 106-107°C. It is soluble in water, methanol, and ethanol, and is insoluble in ether and benzene. 4-TBSMB is also known as 4-t-butylsulfamoylbenzoic acid, 4-t-butylsulfamoylbenzoate, and 4-t-butylsulfamoylbenzene.
Aplicaciones Científicas De Investigación
4-TBSMB is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis reactions, as a catalyst in chemical reactions, and as an inhibitor of enzymes. It has also been used in the study of drug metabolism, as a marker for DNA damage, and as a fluorescent probe for the detection of reactive oxygen species (ROS).
Mecanismo De Acción
4-TBSMB acts as an inhibitor of enzymes, such as cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins. It has also been shown to inhibit the activity of other enzymes, such as lipoxygenase and cytochrome P450. In addition, 4-TBSMB has been reported to act as a competitive inhibitor of the enzyme thymidylate synthase, which is involved in DNA synthesis.
Biochemical and Physiological Effects
4-TBSMB has been reported to possess anti-inflammatory, analgesic, and antipyretic activities. In addition, it has been found to possess antioxidant and antifungal activities. It has also been reported to possess antiviral and antitumor activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-TBSMB in laboratory experiments is its availability and low cost. It is also easy to synthesize and has a wide range of applications. However, there are some limitations to using 4-TBSMB in laboratory experiments. It is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, it can be toxic if not handled properly.
Direcciones Futuras
There are many potential future directions for the use of 4-TBSMB in scientific research. It could be used to study the effects of ROS on cellular processes, as well as to develop new drugs for the treatment of various diseases. It could also be used to study the effects of drugs on the metabolism of drugs, as well as to develop new methods for the detection of DNA damage. In addition, 4-TBSMB could be used to study the effects of drugs on the immune system, as well as to develop new methods for the detection of cancer. Finally, 4-TBSMB could be used to study the effects of drugs on the nervous system, as well as to develop new methods for the treatment of neurological disorders.
Métodos De Síntesis
4-TBSMB can be synthesized by the reaction of 4-t-butylsulfamoylbenzene and 3-methylbenzoic acid in the presence of a base, such as sodium hydroxide. The reaction involves the formation of a sulfamoyl ester, which is then hydrolyzed to form 4-TBSMB. The reaction is typically carried out at temperatures of up to 100°C and is typically completed within several hours.
Propiedades
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12-11-14(17(20)21)7-10-16(12)13-5-8-15(9-6-13)24(22,23)19-18(2,3)4/h5-11,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVGHMGLBDVMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-t-Butylsulfamoylphenyl)-3-methylbenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














